molecular formula C5H11F2NO B3217428 (2,2-Difluoroethyl)(2-methoxyethyl)amine CAS No. 1178929-73-1

(2,2-Difluoroethyl)(2-methoxyethyl)amine

Cat. No.: B3217428
CAS No.: 1178929-73-1
M. Wt: 139.14
InChI Key: GGOBQEUBVUEHEL-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)(2-methoxyethyl)amine is an organic compound with the molecular formula C5H11F2NO It is a derivative of amine, characterized by the presence of both difluoroethyl and methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoroethyl)(2-methoxyethyl)amine typically involves the reaction of 2,2-difluoroethylamine with 2-methoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)(2-methoxyethyl)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones, while reduction could produce simpler amines. Substitution reactions can result in a variety of substituted amines, depending on the nucleophile introduced.

Scientific Research Applications

(2,2-Difluoroethyl)(2-methoxyethyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The methoxyethyl group may also play a role in modulating the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Difluoroethyl)amine: Lacks the methoxyethyl group, resulting in different chemical and biological properties.

    (2-Methoxyethyl)amine:

    (2,2-Difluoroethyl)(2-hydroxyethyl)amine: Similar structure but with a hydroxyethyl group instead of methoxyethyl, affecting its chemical behavior and uses.

Uniqueness

(2,2-Difluoroethyl)(2-methoxyethyl)amine is unique due to the presence of both difluoroethyl and methoxyethyl groups, which confer distinct chemical properties and potential applications. The combination of these groups can enhance the compound’s reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2,2-difluoro-N-(2-methoxyethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO/c1-9-3-2-8-4-5(6)7/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOBQEUBVUEHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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